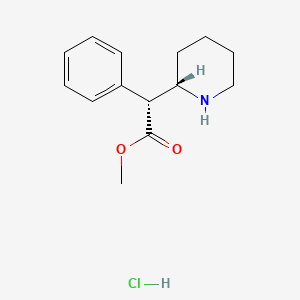![molecular formula C6H7N3OS B13426584 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide under specific conditions. For example, the reaction can be carried out in ethanol with triethylamine as a base . The reaction conditions often require heating and careful control of the pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole or pyridine rings, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, which are of interest in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structural analogs used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Thiazolo[5,4-c]pyrimidines: These compounds have a similar thiazole ring but are fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is unique due to its specific ring fusion and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Eigenschaften
Molekularformel |
C6H7N3OS |
|---|---|
Molekulargewicht |
169.21 g/mol |
IUPAC-Name |
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H7N3OS/c7-6-9-4-3(11-6)1-2-8-5(4)10/h1-2H2,(H2,7,9)(H,8,10) |
InChI-Schlüssel |
HOPPXFPPEKHUKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)




![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)





![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
